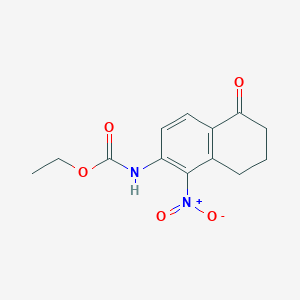

ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

CAS No.:

Cat. No.: VC18599118

Molecular Formula: C13H14N2O5

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O5 |

|---|---|

| Molecular Weight | 278.26 g/mol |

| IUPAC Name | ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate |

| Standard InChI | InChI=1S/C13H14N2O5/c1-2-20-13(17)14-10-7-6-8-9(12(10)15(18)19)4-3-5-11(8)16/h6-7H,2-5H2,1H3,(H,14,17) |

| Standard InChI Key | BMTWZJPFJKAWNC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC1=C(C2=C(C=C1)C(=O)CCC2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate, delineates its structure:

-

A naphthalene derivative with a ketone group at position 5 and a partially hydrogenated ring system (7,8-dihydro-6H).

-

A nitro group (-NO₂) at position 1, conferring electron-withdrawing properties.

-

A carbamate group (-OC(=O)NH-) attached via the nitrogen to position 2, with an ethyl ester substituent.

The canonical SMILES string, CCOC(=O)NC1=C(C2=C(C=C1)C(=O)CCC2)N+[O-], provides a machine-readable representation of its connectivity.

Table 1: Key Identifiers of Ethyl N-(1-Nitro-5-Oxo-7,8-Dihydro-6H-Naphthalen-2-yl)Carbamate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₅ | |

| Molecular Weight | 278.26 g/mol | |

| CAS Number | 89438-67-5 | |

| InChI Key | BMTWZJPFJKAWNC-UHFFFAOYSA-N | |

| PubChem CID | 59745256 |

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Introduce nitro group at C1 |

| Hydrogenation | H₂, Pd/C, ethanol, room temperature | Saturate C7–C8 bond |

| Carbamate Installation | ClCO₂Et, Et₃N, DCM, 0°C to RT | Attach ethyl carbamate to C2-NH |

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

-

Nitro Group: Enhances polarity but may reduce solubility in nonpolar solvents due to dipole interactions.

-

Carbamate: Moderately polar, with potential for hydrogen bonding via the NH group .

-

Ketone: Contributes to dipole moments, favoring solubility in acetone or DMSO.

Stability considerations include:

-

Hydrolysis: The carbamate linkage may hydrolyze under acidic or basic conditions, yielding ethanol, CO₂, and the corresponding amine .

-

Photodegradation: Nitro groups are prone to photoreduction, necessitating storage in amber containers.

Recent Advances and Future Directions

Computational Modeling

Recent studies on SARS-CoV-2 3CL protease inhibitors highlight the role of carbamates in stabilizing enzyme-inhibitor complexes . Quantum mechanical calculations could optimize the electron-withdrawing effects of the nitro group in this compound for targeted binding.

Synthetic Modifications

Exploring prodrug derivatives (e.g., replacing the ethyl group with polyethylene glycol chains) may improve bioavailability. Additionally, substituting the nitro group with halogens could modulate reactivity and toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume